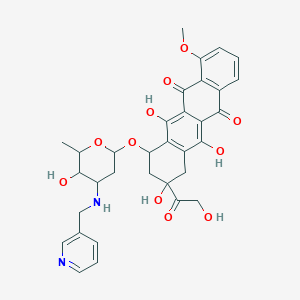
N-(3-Pyridylmethyl)adriamycin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-Pyridylmethyl)adriamycin, also known as this compound, is a useful research compound. Its molecular formula is C33H34N2O11 and its molecular weight is 634.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Glycosides - Aminoglycosides - Anthracyclines - Daunorubicin - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Efficacy in Cancer Treatment
Research indicates that N-(3-Pyridylmethyl)adriamycin shows promise across various cancer types:
- Breast Cancer : Studies have demonstrated that this compound exhibits potent cytotoxicity against breast cancer cell lines. For instance, it has been shown to enhance apoptosis in MCF-7 cells through the activation of the PI3K/AKT signaling pathway .
- Lung Cancer : Preclinical models suggest that this compound can inhibit tumor growth and metastasis in lung cancer models, showcasing its potential as a therapeutic agent .
- Leukemia : The compound has demonstrated equipotent antileukemic activity comparable to doxorubicin without cross-resistance, indicating its potential use in treating resistant leukemia cases .
Combination Therapies
The combination of this compound with other chemotherapeutic agents has been explored to enhance therapeutic outcomes:
- Synergistic Effects : Research indicates that combining this compound with other agents like cyclophosphamide or methotrexate may result in synergistic effects, improving overall efficacy while potentially reducing toxicity .
- Targeted Therapies : There is ongoing investigation into the use of this compound in conjunction with targeted therapies. Early findings suggest that it may enhance the effectiveness of treatments targeting specific molecular pathways involved in cancer progression .
Case Studies and Clinical Trials
Several case studies and clinical trials have highlighted the applications of this compound:
- Breast Cancer Clinical Trials : A trial involving patients with advanced breast cancer showed promising response rates when treated with a regimen including this compound alongside other agents .
- Combination with Immunotherapy : Preliminary studies are examining the use of this compound in combination with immunotherapeutic agents to assess improved immune responses against tumors .
Data Table: Comparative Efficacy
| Cancer Type | Efficacy of this compound | Mechanism of Action | Combination Potential |
|---|---|---|---|
| Breast Cancer | High (apoptosis induction) | DNA intercalation, ROS generation | Synergistic with cyclophosphamide |
| Lung Cancer | Moderate (tumor growth inhibition) | Topoisomerase inhibition | Potential with targeted therapies |
| Leukemia | High (equipotent to doxorubicin) | DNA damage via intercalation | Effective against resistant strains |
Propriétés
Numéro CAS |
145843-38-5 |
|---|---|
Formule moléculaire |
C33H34N2O11 |
Poids moléculaire |
634.6 g/mol |
Nom IUPAC |
6,9,11-trihydroxy-9-(2-hydroxyacetyl)-7-[5-hydroxy-6-methyl-4-(pyridin-3-ylmethylamino)oxan-2-yl]oxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione |
InChI |
InChI=1S/C33H34N2O11/c1-15-28(38)19(35-13-16-5-4-8-34-12-16)9-23(45-15)46-21-11-33(43,22(37)14-36)10-18-25(21)32(42)27-26(30(18)40)29(39)17-6-3-7-20(44-2)24(17)31(27)41/h3-8,12,15,19,21,23,28,35-36,38,40,42-43H,9-11,13-14H2,1-2H3 |
Clé InChI |
GGTVPUWEBRGMCO-UHFFFAOYSA-N |
SMILES |
CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)NCC6=CN=CC=C6)O |
SMILES canonique |
CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)NCC6=CN=CC=C6)O |
Key on ui other cas no. |
145843-38-5 |
Synonymes |
N-(3-pyridylmethyl)adriamycin YM 1 YM-1 YM1 doxorubicin analog |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















